2,7-dibromo-1,3-benzothiazole chemical properties
2,7-dibromo-1,3-benzothiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,7-Dibromo-1,3-benzothiazole
Abstract
This technical guide offers a comprehensive examination of 2,7-dibromo-1,3-benzothiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide a deep, field-proven perspective on the synthesis, reactivity, and physicochemical properties of this versatile building block. By elucidating the causality behind experimental choices and describing robust, self-validating protocols, this guide aims to equip scientists and drug development professionals with the authoritative knowledge required for the strategic application of 2,7-dibromo-1,3-benzothiazole in the design of novel molecular entities.
Introduction: The Benzothiazole Scaffold as a Privileged Structure
The benzothiazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This fused heterocyclic system, comprising a benzene ring fused to a thiazole ring, offers a rigid, planar scaffold with unique electronic properties conferred by its nitrogen and sulfur heteroatoms. This structure is found in therapeutics ranging from anticancer to antimicrobial agents.
The strategic introduction of halogen atoms onto this scaffold provides synthetic chemists with powerful tools for molecular elaboration. Specifically, 2,7-dibromo-1,3-benzothiazole serves as an exemplary synthetic intermediate. The two bromine atoms act as versatile synthetic handles, amenable to a wide range of palladium-catalyzed cross-coupling reactions. Crucially, the electronic environment of the benzothiazole ring imparts differential reactivity to the C2 and C7 positions, enabling selective functionalization and the controlled, stepwise construction of complex molecular architectures.
Synthesis of 2,7-Dibromo-1,3-benzothiazole
A robust and reproducible synthesis of the benzothiazole core is a prerequisite for accessing its halogenated derivatives. The most common strategies involve the condensation of 2-aminothiophenol with a one-carbon electrophile, followed by a directed bromination. The following protocol is a representative, two-step procedure designed for reliability and scalability in a standard laboratory setting.
Synthetic Workflow Diagram
Caption: A representative two-step synthesis of 2,7-dibromo-1,3-benzothiazole.
Detailed Experimental Protocol
Causality in Protocol Design: This protocol is designed to be self-validating. Step 1, the formation of the benzothiazole ring, is a high-yielding, clean reaction. The purity of the intermediate can be easily assessed by TLC and melting point before proceeding. Step 2 employs N-Bromosuccinimide (NBS), a solid and therefore easy-to-handle brominating agent that allows for precise stoichiometric control, which is critical for achieving the desired dibromination without over-bromination. Acetic acid is chosen as the solvent as it activates the NBS and is easily removed during work-up.
Step 1: Synthesis of 1,3-Benzothiazole
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Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-aminothiophenol (10.0 g, 79.9 mmol), triethyl orthoformate (17.8 g, 120 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 150 mg).
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Solvent Addition: Add 100 mL of toluene.
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Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more ethanol is collected.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Wash the solution sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-benzothiazole, which can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 2,7-Dibromo-1,3-benzothiazole
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Reaction Setup: In a 500 mL flask protected from light, dissolve the crude 1,3-benzothiazole (approx. 79.9 mmol) from the previous step in 200 mL of glacial acetic acid.
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Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (31.9 g, 179 mmol, 2.2 equivalents) portion-wise over 30-45 minutes, maintaining the internal temperature below 20 °C.
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Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up and Isolation: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid. Wash the solid with a small amount of saturated sodium bisulfite solution to quench any remaining bromine, followed by more water.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 2,7-dibromo-1,3-benzothiazole as a crystalline solid.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,7-dibromo-1,3-benzothiazole lies in the differential reactivity of its two carbon-bromine bonds. The C2-Br bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C7-Br bond.
Causality of Selective Reactivity: This selectivity is a direct consequence of the electronic structure of the benzothiazole ring. The C2 position is alpha to the sulfur atom and adjacent to the imine-like nitrogen. This environment makes the C2 position more electron-deficient and thus more susceptible to the initial oxidative addition step by the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2][3] This inherent electronic bias allows for selective mono-functionalization at the C2 position under controlled conditions.
Case Study: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used to derivatize aryl halides.[4]
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C2 position.
Considerations for a Self-Validating Protocol:
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Catalyst/Ligand Choice: While ligand-free systems can work, the use of phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields. The nitrogen of the benzothiazole ring itself can coordinate to the palladium center, facilitating the oxidative addition step.[5]
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Base and Solvent: A combination of an aqueous base (e.g., K₂CO₃, Cs₂CO₃) and a water-miscible organic solvent (e.g., dioxane, DMF) is standard. The choice of base is critical for activating the boronic acid for the transmetalation step.
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Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid ensures complete consumption of the more valuable dibromo-benzothiazole starting material, driving the reaction towards the mono-arylated product.
Physicochemical and Spectroscopic Properties
Accurate characterization is crucial for confirming the identity and purity of 2,7-dibromo-1,3-benzothiazole before its use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂NS | (Calculated) |
| Molecular Weight | 292.98 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white crystalline solid | (Analogy) |
| CAS Number | 1188090-10-9 | NextSDS |
| Melting Point | Not reported in the searched literature | - |
| ¹H & ¹³C NMR Data | Not reported in the searched literature | - |
| Mass Spec (EI) | Expected m/z [M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio | (Theoretical Isotopic Pattern) |
Note: While specific experimental data for melting point and NMR were not found in the surveyed literature, the mass spectrum is predicted to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Applications in Research and Development
The true value of 2,7-dibromo-1,3-benzothiazole is realized in its application as a versatile intermediate. Its ability to undergo selective, sequential cross-coupling reactions at the C2 and C7 positions makes it an ideal starting point for building libraries of disubstituted benzothiazoles for screening in drug discovery and for creating advanced organic materials.
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Medicinal Chemistry: By introducing a specific aryl group at the C2 position via Suzuki coupling, and then a different functional group at the C7 position, researchers can systematically explore the structure-activity relationship (SAR) of benzothiazole derivatives as potential kinase inhibitors, anticancer agents, or neuroprotective agents.[6]
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Materials Science: The rigid benzothiophene core can be extended through C-C bond-forming reactions to create conjugated systems. These materials are investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise tuning of the electronic properties is paramount.
Conclusion
2,7-Dibromo-1,3-benzothiazole is a high-value synthetic intermediate whose utility is rooted in the predictable and selective reactivity of its C2 and C7 positions. This guide has provided a framework for its synthesis and subsequent functionalization, grounded in the fundamental principles of organic chemistry. By understanding the causality behind reaction selectivity and employing robust, well-designed protocols, researchers can confidently leverage this powerful building block to accelerate the discovery and development of novel, high-impact molecules in medicine and materials science.
References
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Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: PMC (PubMed Central) URL: [Link]
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Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC (PubMed Central) URL: [Link]
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Title: Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide Source: ResearchGate URL: [Link]
- Title: Synthesizing process of 2, 6-dibromo benzothiazole - CN105198834A Source: Google Patents URL
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Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
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